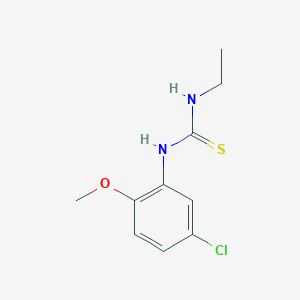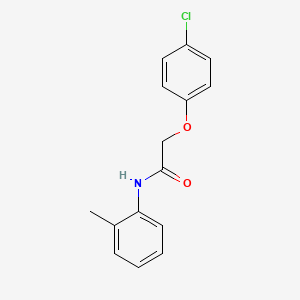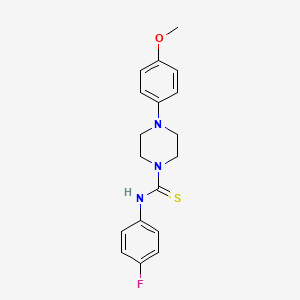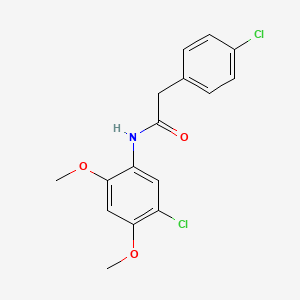![molecular formula C18H21N3O2 B5783766 1-[(2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5783766.png)
1-[(2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, commonly known as MPAPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAPP belongs to the class of piperazine derivatives and has been studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.
科学的研究の応用
MPAPP has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, MPAPP has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, MPAPP has been investigated for its anxiolytic and antidepressant effects and may be useful in the treatment of anxiety and depression. In oncology, MPAPP has been studied for its anti-tumor properties and may be useful in the treatment of various types of cancer.
作用機序
The exact mechanism of action of MPAPP is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the serotonin and dopamine systems. MPAPP has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. MPAPP has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects
MPAPP has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter systems, the reduction of oxidative stress, and the inhibition of tumor growth. MPAPP has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. MPAPP has also been shown to reduce oxidative stress in the brain, which may contribute to its neuroprotective effects. In addition, MPAPP has been shown to inhibit tumor growth in various types of cancer cells, which may be due to its anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
MPAPP has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential therapeutic applications. However, MPAPP also has some limitations, including its limited solubility in water and its potential for off-target effects. Researchers need to carefully consider these limitations when designing experiments involving MPAPP.
将来の方向性
There are several future directions for research on MPAPP, including further investigation of its mechanism of action, optimization of its pharmacological properties, and clinical trials for its potential therapeutic applications. In addition, MPAPP could be further studied for its potential applications in drug delivery and as a tool for studying the central nervous system. Overall, MPAPP has significant potential for further scientific research and may eventually lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of MPAPP involves the reaction of 1-(2-methylphenoxy)acetyl chloride with 4-(2-pyridinyl)piperazine in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform and is usually carried out at room temperature. The resulting product is then purified using column chromatography or recrystallization. The synthesis of MPAPP is a relatively straightforward process and can be easily scaled up for large-scale production.
特性
IUPAC Name |
2-(2-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-15-6-2-3-7-16(15)23-14-18(22)21-12-10-20(11-13-21)17-8-4-5-9-19-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMPUWKBMVVVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5783695.png)
![2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5783702.png)


![benzyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B5783723.png)

![5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)
![ethyl 4-({[(3-fluoro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783736.png)

![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5783777.png)